N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
Historical Development of Thiophene-Based Medicinal Compounds
Thiophene, a sulfur-containing heterocycle, has been a cornerstone of medicinal chemistry since its serendipitous discovery in 1882 as a benzene contaminant. Its electron-rich aromatic system and bioisosteric equivalence to benzene and furan have enabled diverse receptor interactions. By 2024, the U.S. FDA had approved 26 thiophene-containing drugs, with 7 approvals in the past decade alone. Notably, 20% target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in inflammation (e.g., tenoxicam), while others address cardiovascular diseases via platelet aggregation inhibition (clopidogrel) or neurological disorders through blood-brain barrier penetration (e.g., antipsychotics). Thiophene’s planar structure facilitates π-π stacking with kinase ATP pockets, as seen in anticancer agents like raltitrexed. The moiety’s metabolic stability and tunable hydrophobicity underpin its sustained relevance, providing a robust foundation for hybrid structures like the target compound.
Evolution of Azetidine Scaffolds in Drug Discovery
Azetidine, the smallest stable saturated nitrogen heterocycle, gained prominence in the 2000s as a conformational restraint tool. Its 4-membered ring imposes ~90° dihedral angles, reducing entropic penalties during target binding. Azelnidipine, a dihydropyridine calcium channel blocker approved for hypertension, exemplifies azetidine’s utility in enhancing potency and pharmacokinetics. Enamine’s fragment libraries (2025) highlight azetidine-carboxamide hybrids (e.g., 1-(thiophene-2-carbonyl)azetidine-2-carboxamide) that exploit the scaffold’s rigidity for kinase inhibition. Quantum mechanical studies reveal azetidine’s puckered conformation enhances hydrogen bonding vs. larger rings like piperidine. These properties make azetidine ideal for modular hybridization, as evidenced by the target compound’s 3-carboxamide substituent, which balances solubility and target affinity.
Significance of Pyrimidine-Containing Compounds in Therapeutic Research
Pyrimidine, a diazine heterocycle, is indispensable in nucleic acid metabolism and kinase regulation. Over 60% of kinase inhibitors approved between 2023–2025 incorporate pyrimidine, including CDK4/6 inhibitors like abemaciclib. The pyrimidin-2-yl group in the target compound may engage in adenine-mimetic hydrogen bonding with kinase ATP pockets. Recent advances include pyrimidine sulfonamides with dual antibacterial-antifungal activity (MIC ≤1 µg/mL vs. Staphylococcus aureus). Hybrids like 3-(pyrimidin-2-yl)azetidine demonstrate nanomolar affinities for serotonin receptors, underscoring pyrimidine’s versatility in CNS drug design. The electron-deficient nature of pyrimidine also facilitates π-stacking with aromatic residues in enzyme active sites, a feature leveraged in the target molecule’s sulfamoyl linkage.
Research Progression of Sulfonamide-Based Therapeutic Agents
Sulfonamides, introduced via prontosil in 1935, revolutionized antibacterial therapy by inhibiting dihydropteroate synthase (DHPS). Modern derivatives span carbonic anhydrase inhibitors (e.g., acetazolamide), antiepileptics (zonisamide), and antitumor agents targeting tubulin. The sulfamoyl group (-SO₂NH-) in the target compound may confer dual functionality: hydrogen bonding via the sulfonyl oxygen and acidity modulation through the NH proton (pKa ~10). Structural analogs like 3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit submicromolar IC₅₀ values against phosphodiesterase 10A, suggesting sulfonamide’s enduring role in enzyme inhibition.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c25-17(13-11-24(12-13)18(26)16-3-1-10-29-16)22-14-4-6-15(7-5-14)30(27,28)23-19-20-8-2-9-21-19/h1-10,13H,11-12H2,(H,22,25)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPHOLFNLEPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C19H17N5O4S2
- Molecular Weight : 443.5 g/mol
Structural Information
- IUPAC Name : this compound
- Canonical SMILES : C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Synthesis
The synthesis of this compound typically involves multiple steps starting from sulfadiazine. One common route includes the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine, followed by subsequent reactions to form the final product. The synthesis can be optimized using high-throughput techniques to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfamoyl group plays a crucial role in enzyme inhibition, while the pyrimidinyl and thiophene rings contribute to interactions with various biological pathways. This mechanism is significant for its antibacterial and potential anticancer activities .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, with some compounds achieving significant inhibitory concentrations (IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis) .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways .
Case Studies
-
Study on Antitubercular Activity :
A series of derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Five compounds exhibited IC50 values between 1.35 and 2.18 μM, indicating promising antitubercular properties . -
Cytotoxicity Evaluation :
In cytotoxicity assessments using HEK-293 human embryonic kidney cells, several derivatives were found to be non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .
Applications in Medicine
Due to its diverse biological activities, this compound is being explored for various applications:
- Antibacterial Agents : Targeting resistant strains of bacteria.
- Anticancer Drugs : Investigating its efficacy in different cancer types.
- Enzyme Inhibitors : Potential use in diseases where enzyme modulation is beneficial.
Comparison with Similar Compounds
(a) Sulfadiazine (N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Acetamide Derivative)
- Structure : Shares the pyrimidine-sulfamoylphenyl backbone but lacks the azetidine and thiophene groups.
- Synthesis: Derived from 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine, followed by hydrolysis .
- Application: A known antibiotic; the absence of azetidine/thiophene may limit its bioactivity spectrum compared to the target compound.
(b) 7-Cyclopentyl-N-(2-Methoxyphenyl)-2-((4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Amino)-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxamide (10b)
- Structure : Features a pyrrolopyrimidine core instead of azetidine, with a methoxyphenyl substituent.
- Synthesis : Prepared via coupling of sulfamoylphenyl intermediates with formamide derivatives (38% yield) .
- Key Difference : The pyrrolopyrimidine scaffold may enhance DNA intercalation properties, whereas the target compound’s azetidine could improve conformational flexibility.
Pyrazole-Sulfonamide Derivatives
(a) 3-Amino-1,5-Diphenyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)-1H-Pyrazole-4-Carboxamide (Compound 11)
- Structure : Replaces pyrimidine with pyridine and incorporates a pyrazole ring.
- Properties : High yield (88%) and melting point (>280°C), suggesting thermal stability. IR and NMR data confirm sulfonamide and carboxamide functionalities .
- Biological Relevance : Pyrazole-sulfonamides are apoptosis inducers in colon cancer; the target compound’s thiophene moiety may offer distinct electronic effects for target binding .
Dioxoisoindolinyl-Sulfamoylphenyl Derivatives
(a) 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide (C F7)
- Structure : Shares the pyrimidine-sulfamoylphenyl group but substitutes azetidine with a dioxoisoindolinyl-methylpentanamide chain.
- Data : Molecular formula C24H23N5O5S (MW 493.53), 76% purity, with IR bands at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (SO₂) .
- Comparison : The dioxoisoindolin group may enhance lipophilicity, whereas the target compound’s azetidine-thiophene combination could improve aqueous solubility.
Thiophene-Containing Analogs
(a) 2,4-Dioxo-(6-Thiophen-2-yl)-Tetrahydropyrimidine-5-Carbonitrile
- Structure : Integrates a thiophene directly into a tetrahydropyrimidine scaffold.
- Synthesis: Formed via condensation of thiophene-2-carbaldehyde with ethyl cyanoacetate and urea .
- Contrast : The absence of a sulfamoylphenyl group limits its utility in sulfonamide-targeted therapies compared to the target compound.
Research Implications and Structural Trends
- Sulfamoylphenyl Group : Common in sulfonamide drugs; enhances target binding (e.g., carbonic anhydrase inhibition) .
- Azetidine vs. Pyrrolopyrimidine : Azetidine’s smaller ring size may reduce steric hindrance, improving binding to compact active sites.
- Thiophene vs. Pyridine : Thiophene’s electron-rich aromatic system could modulate pharmacokinetics via π-π interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine-2-yl sulfamoyl group and subsequent coupling to the azetidine-3-carboxamide core. Key steps include sulfonamide bond formation and thiophene-2-carbonyl attachment. Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) can improve reaction efficiency .
- Flow chemistry : Continuous flow systems enhance reproducibility and scalability by controlling parameters like residence time and temperature .
- Design of Experiments (DoE) : Statistical modeling identifies critical variables (e.g., solvent polarity, stoichiometry) to maximize yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- X-ray crystallography : Resolves 3D conformation and validates stereochemistry, as demonstrated for analogous thieno-pyrimidine derivatives .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., sulfamoyl protons at δ 3.1–3.3 ppm) and azetidine ring geometry .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Q. What computational methods are used to model the compound's interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., kinases or GPCRs) by simulating interactions with the pyrimidine and thiophene moieties .
- Molecular dynamics (MD) : Simulations assess stability of ligand-target complexes over time, highlighting key residues for affinity .
- Quantum mechanical calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Advanced Research Questions
Q. How do structural modifications impact the compound's target affinity and selectivity?
- SAR studies : Systematic substitutions (e.g., replacing the trifluoromethyl group with halogens) reveal trends in potency. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in analogous compounds .
- Enzymatic assays : IC measurements against isoforms (e.g., COX-2 vs. COX-1) quantify selectivity. Competitive binding assays with radiolabeled ligands further validate target engagement .
- Crystallographic analysis : Co-crystal structures identify critical interactions (e.g., hydrogen bonds between the sulfamoyl group and catalytic lysine residues) .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Co-solvent systems : Use of PEG 400 or cyclodextrins increases solubility for in vivo dosing .
- Prodrug derivatization : Esterification of the carboxamide group improves bioavailability, as demonstrated for related pyridine-carboxamides .
- Nanoformulation : Lipid-based nanoparticles or micelles enhance dissolution rates and prolong circulation half-life .
Q. How are contradictory bioactivity data from different assays resolved?
- Orthogonal assays : Combine enzymatic assays with cell-based readouts (e.g., Western blotting for downstream target phosphorylation) to confirm mechanism .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC values normalized to control compounds) .
- Kinetic solubility testing : Differentiate artifacts from true activity by correlating solubility with assay conditions (e.g., DMSO tolerance limits) .
Q. What in vivo models assess the compound's therapeutic potential?
- Rodent pharmacokinetics : Measure C, AUC, and half-life after oral/intravenous administration. Tissue distribution studies (e.g., LC-MS/MS analysis) identify target organ exposure .
- Disease models : Efficacy in xenograft tumors or inflammatory models (e.g., carrageenan-induced paw edema) evaluates therapeutic relevance .
- Toxicology profiling : Histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) assess safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
